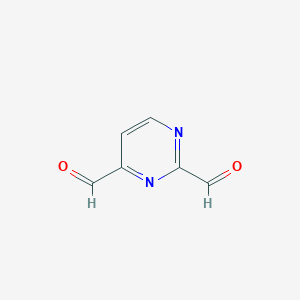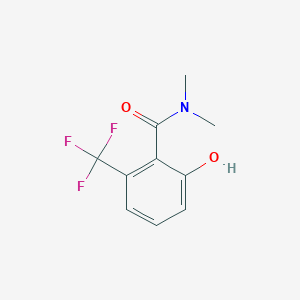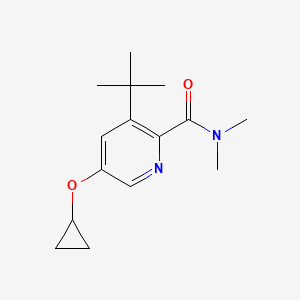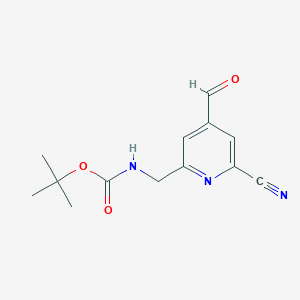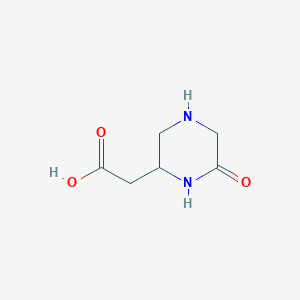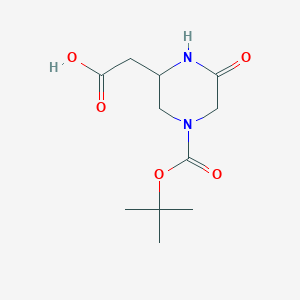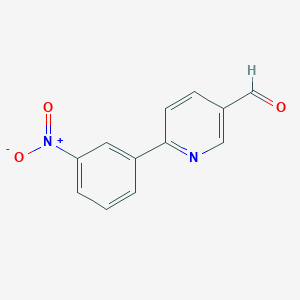
6-(3-Nitrophenyl)nicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-NITRO-PHENYL)-PYRIDINE-3-CARBALDEHYDE is an organic compound that belongs to the class of aromatic aldehydes It features a pyridine ring substituted with a nitrophenyl group and an aldehyde group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-NITRO-PHENYL)-PYRIDINE-3-CARBALDEHYDE typically involves the following steps:
Aldehyde Formation: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of reagents like phosphorus oxychloride and dimethylformamide.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions for higher yields and purity.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 6-(3-NITRO-PHENYL)-PYRIDINE-3-CARBOXYLIC ACID.
Reduction: 6-(3-AMINO-PHENYL)-PYRIDINE-3-CARBALDEHYDE.
Substitution: Various halogenated or sulfonated derivatives.
Aplicaciones Científicas De Investigación
6-(3-NITRO-PHENYL)-PYRIDINE-3-CARBALDEHYDE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 6-(3-NITRO-PHENYL)-PYRIDINE-3-CARBALDEHYDE depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparación Con Compuestos Similares
6-(3-AMINO-PHENYL)-PYRIDINE-3-CARBALDEHYDE: Similar structure but with an amino group instead of a nitro group.
6-(3-HYDROXY-PHENYL)-PYRIDINE-3-CARBALDEHYDE: Similar structure but with a hydroxy group instead of a nitro group.
6-(3-METHOXY-PHENYL)-PYRIDINE-3-CARBALDEHYDE: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness: The presence of the nitro group in 6-(3-NITRO-PHENYL)-PYRIDINE-3-CARBALDEHYDE imparts unique electronic and steric properties, influencing its reactivity and interactions with other molecules. This makes it distinct from its analogs with different substituents, leading to varied chemical and biological activities.
Propiedades
Fórmula molecular |
C12H8N2O3 |
|---|---|
Peso molecular |
228.20 g/mol |
Nombre IUPAC |
6-(3-nitrophenyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H8N2O3/c15-8-9-4-5-12(13-7-9)10-2-1-3-11(6-10)14(16)17/h1-8H |
Clave InChI |
RVFLOJGSPYNECR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC=C(C=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1H-Pyrazolo[3,4-C]pyridine-7-carbaldehyde](/img/structure/B14848095.png)
